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Compound of Interest

Compound Name: 3-(2-butoxyethoxy)propan-1-ol

CAS No.: 10043-18-2

Cat. No.: B155105 Get Quote

Executive Summary
3-(2-Butoxyethoxy)propan-1-ol (CAS 10043-18-2) represents a specific class of "hybrid"

glycol ethers, bridging the structural properties of ethylene glycol ethers and propylene glycol

ethers. Characterized by a primary hydroxyl group, a propyl spacer, and a terminal butyl ether

tail, this molecule offers unique amphiphilic properties suitable for high-performance coatings,

coupling agents, and pharmaceutical intermediates.

This guide analyzes three distinct synthesis pathways, prioritizing regioselectivity and atom

economy. Unlike generic glycol ether synthesis, the formation of the specific 3-carbon propanol

chain requires targeted methodologies to avoid the formation of the more common 2-propanol

(isopropanol) isomers.

Chemical Profile & Structural Logic[1]
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Property Value

IUPAC Name 3-(2-Butoxyethoxy)propan-1-ol

CAS Number 10043-18-2

Molecular Formula

Molecular Weight 176.25 g/mol

Structure

Key Challenge
Ensuring the terminal (

) hydroxyl position on the propyl chain.

Pathway A: Lewis Acid-Catalyzed Oxetane Ring
Opening
Status:Primary Industrial & Scalable Route

This pathway utilizes the high ring strain of oxetane (trimethylene oxide) to drive the formation

of the 3-carbon backbone. By reacting 2-butoxyethanol (Butyl Cellosolve) with oxetane under

Lewis acid catalysis, the reaction proceeds with high regioselectivity, exclusively yielding the

primary alcohol due to the symmetry of the oxetane ring.

Mechanistic Insight
The reaction follows an

-like mechanism where the Lewis acid coordinates with the oxetane oxygen, increasing the
electrophilicity of the

-carbons. The nucleophilic hydroxyl group of 2-butoxyethanol attacks the ring, relieving the
~107 kJ/mol of ring strain.

Experimental Protocol
Reagents:
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2-Butoxyethanol (anhydrous, 5.0 eq) – Acts as both reactant and solvent to prevent

oligomerization of oxetane.

Oxetane (1.0 eq).

Catalyst: Boron Trifluoride Diethyl Etherate (

, 0.05 eq).

Step-by-Step Workflow:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping

funnel, and nitrogen inlet.

Charging: Charge the flask with 2-butoxyethanol and cool to 0°C using an ice bath.

Catalyst Addition: Add

dropwise under nitrogen positive pressure.

Addition: Dissolve oxetane in a small volume of anhydrous dichloromethane (or neat if

handling allows) and add dropwise over 60 minutes. Maintain temperature

.

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor

consumption of oxetane via GC-FID.

Quench: Quench with saturated aqueous

.

Purification: Separate the organic layer. The excess 2-butoxyethanol is removed via vacuum

distillation (

). The product, 3-(2-butoxyethoxy)propan-1-ol, distills subsequently at high vacuum (

at atm, adjust for vacuum).
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Pathway Visualization
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Figure 1: Lewis acid-catalyzed ring opening of oxetane by 2-butoxyethanol.

Pathway B: Allylation-Hydroboration Sequence
Status:High-Precision Laboratory Route

When absolute structural fidelity is required (avoiding any trace of secondary alcohols), the

hydroboration-oxidation of an allyl ether is the gold standard. This two-step sequence

guarantees the placement of the hydroxyl group at the terminal position via anti-Markovnikov

addition.

Mechanistic Insight
Williamson Etherification: 2-Butoxyethanol is alkylated with allyl bromide to form the

intermediate allyl ether.

Hydroboration-Oxidation: The alkene undergoes syn-addition of borane. The steric bulk of

the boron atom directs it to the less hindered terminal carbon. Subsequent oxidation yields

the primary alcohol.

Experimental Protocol
Phase 1: Allylation

Suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous THF at 0°C.

Add 2-Butoxyethanol (1.0 eq) dropwise. Evolution of
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gas will occur. Stir for 30 min.

Add Allyl Bromide (1.2 eq) dropwise.

Reflux for 4 hours. Quench with water, extract with ether, and concentrate to yield Allyl 2-

butoxyethyl ether.

Phase 2: Hydroboration

Dissolve the allyl ether intermediate in anhydrous THF under Argon.

Add 9-BBN (0.5 M in THF, 1.2 eq) at 0°C. (9-BBN is preferred over

for higher regioselectivity).

Stir at room temperature for 16 hours.

Oxidation: Cool to 0°C. Add 3M NaOH (3.0 eq) followed slowly by 30%

(3.0 eq). Caution: Exothermic.

Stir for 2 hours at 50°C to ensure complete oxidation.

Workup: Extract with ethyl acetate, wash with brine, dry over

, and purify via column chromatography (Hexanes:Ethyl Acetate).
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Figure 2: Two-step synthesis via allyl ether intermediate ensuring terminal alcohol formation.

Comparative Analysis of Methodologies
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Feature
Pathway A: Oxetane Ring
Opening

Pathway B: Allylation-
Hydroboration

Atom Economy High (100%)
Moderate (Loss of

Bromide/Boron waste)

Step Count 1 Step 2 Steps

Regioselectivity High (Symmetry driven) Very High (Anti-Markovnikov)

Scalability Excellent (Industrial batch/flow) Low (Reagent cost/handling)

Safety Profile
Moderate (Oxetane is

toxic/volatile)

Moderate (Peroxides,

Pyrophoric boranes)

Primary Use Bulk Synthesis / Manufacturing Reference Standard Synthesis

Safety & Handling (E-E-A-T)
Oxetane Handling: Oxetane is a strained ring ether and a potential alkylating agent. It must

be handled in a fume hood. Unlike epoxide, it is less prone to spontaneous polymerization

but requires careful Lewis acid management to prevent runaways.

Peroxide Management: Pathway B involves ether solvents and hydrogen peroxide. Test THF

for peroxides before use. Ensure the oxidation step is temperature-controlled to prevent

explosive decomposition.

Toxicology: While 3-(2-butoxyethoxy)propan-1-ol is a glycol ether, structurally related

compounds (like 2-butoxyethanol) have specific exposure limits (ACGIH TLV: 20 ppm) due to

potential hemolysis risks in animal models. Standard PPE (butyl rubber gloves, respirators)

is mandatory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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